N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
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Overview
Description
(E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a phenyldiazenyl group attached to a methanimine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine typically involves the condensation reaction between 4-fluoroaniline and 4-[(1E)-2-phenyldiazen-1-yl]benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used solvents for this reaction include ethanol or methanol, and the reaction is often performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorophenyl and phenyldiazenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
(E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
(E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine is unique due to its specific combination of fluorophenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
349456-29-7 |
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Molecular Formula |
C19H14FN3 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H14FN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H |
InChI Key |
IQABMRHURNFYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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